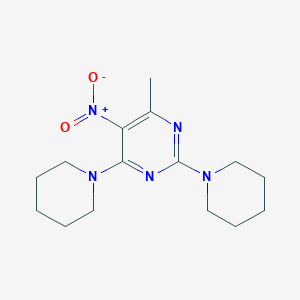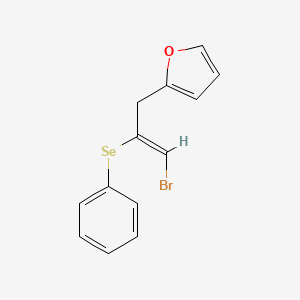
2-(3-Bromo-2-(phenylselanyl)allyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-(phenylselanyl)allyl)furan is an organoselenium compound with the molecular formula C13H11BrOSe and a molecular weight of 342.08 g/mol . This compound is characterized by the presence of a furan ring, a bromo group, and a phenylselanyl group, making it a unique and versatile molecule in organic chemistry.
Métodos De Preparación
The synthesis of 2-(3-Bromo-2-(phenylselanyl)allyl)furan typically involves the reaction of furan derivatives with brominated phenylselanyl compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-bromo-5-nitrofuran with phenylselanylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(3-Bromo-2-(phenylselanyl)allyl)furan undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include selenoxides, hydrogenated compounds, and substituted derivatives .
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-(phenylselanyl)allyl)furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-(phenylselanyl)allyl)furan involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The bromo group can undergo substitution reactions, allowing the compound to interact with various biomolecules. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
2-(3-Bromo-2-(phenylselanyl)allyl)furan can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties.
Selenocysteine: An amino acid containing selenium, essential for certain enzymes.
Selenomethionine: A selenium-containing amino acid used in protein synthesis.
Propiedades
Fórmula molecular |
C13H11BrOSe |
|---|---|
Peso molecular |
342.10 g/mol |
Nombre IUPAC |
2-[(Z)-3-bromo-2-phenylselanylprop-2-enyl]furan |
InChI |
InChI=1S/C13H11BrOSe/c14-10-13(9-11-5-4-8-15-11)16-12-6-2-1-3-7-12/h1-8,10H,9H2/b13-10- |
Clave InChI |
LOUMJTUVHMOWAN-RAXLEYEMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[Se]/C(=C\Br)/CC2=CC=CO2 |
SMILES canónico |
C1=CC=C(C=C1)[Se]C(=CBr)CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


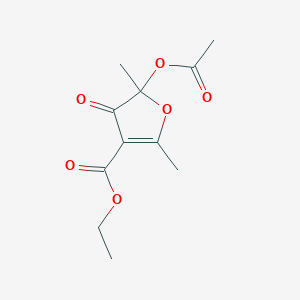
![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)

![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)



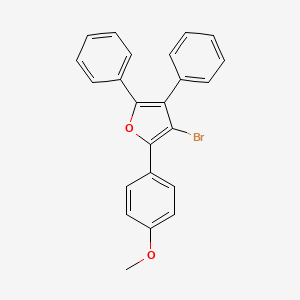
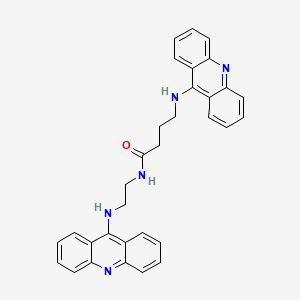

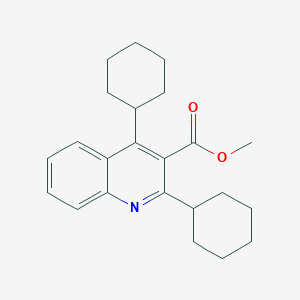
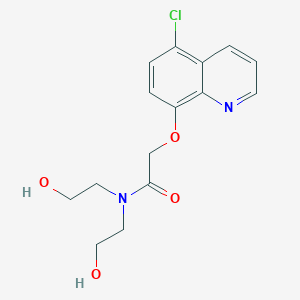
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
